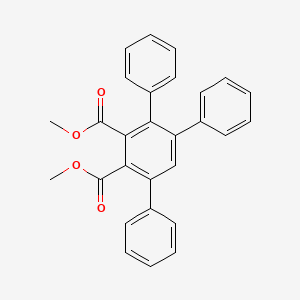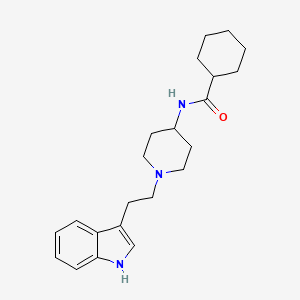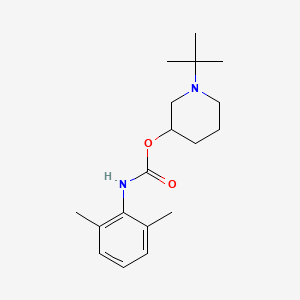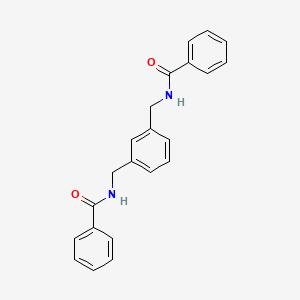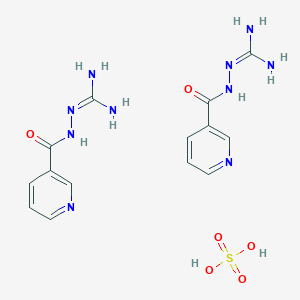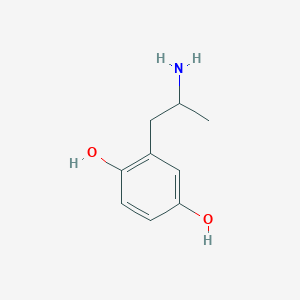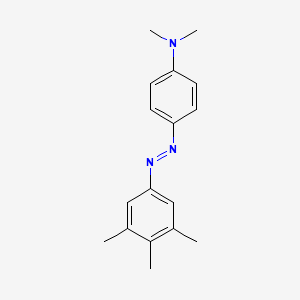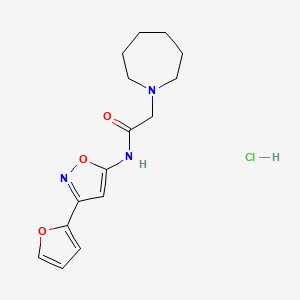
N-(3-(2-Furanyl)-5-isoxazolyl)hexahydro-1H-azepine-1-acetamide monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(2-Furanyl)-5-isoxazolyl)hexahydro-1H-azepine-1-acetamide monohydrochloride is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a furan ring, an isoxazole ring, and an azepine ring, making it a complex and potentially versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(2-Furanyl)-5-isoxazolyl)hexahydro-1H-azepine-1-acetamide monohydrochloride typically involves multiple steps, including the formation of the furan and isoxazole rings, followed by their integration into the azepine structure. Common reagents used in these reactions include furfural, hydroxylamine, and various amines. Reaction conditions often involve controlled temperatures and the use of catalysts to facilitate ring formation and subsequent reactions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
N-(3-(2-Furanyl)-5-isoxazolyl)hexahydro-1H-azepine-1-acetamide monohydrochloride can undergo various chemical reactions, including:
Oxidation: The furan and isoxazole rings can be oxidized under specific conditions, leading to the formation of different functional groups.
Reduction: Reduction reactions can modify the ring structures, potentially opening them or altering their electronic properties.
Substitution: Various substituents can be introduced into the molecule through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield aldehydes or carboxylic acids, while substitution reactions could introduce new functional groups like halides or alkyl chains.
Scientific Research Applications
Chemistry: As a building block for more complex molecules, it can be used in the synthesis of pharmaceuticals, agrochemicals, and materials science.
Biology: Its unique structure might interact with biological molecules, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include acting as an enzyme inhibitor, receptor modulator, or antimicrobial agent.
Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(3-(2-Furanyl)-5-isoxazolyl)hexahydro-1H-azepine-1-acetamide monohydrochloride would depend on its specific interactions with molecular targets. These could include binding to enzymes or receptors, altering their activity, or interacting with nucleic acids. The pathways involved might include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
N-(3-(2-Furanyl)-5-isoxazolyl)hexahydro-1H-azepine-1-acetamide: Lacks the monohydrochloride component, potentially altering its solubility and stability.
N-(3-(2-Furanyl)-5-isoxazolyl)hexahydro-1H-azepine-1-carboxamide: Different functional group, which might affect its reactivity and biological activity.
N-(3-(2-Furanyl)-5-isoxazolyl)hexahydro-1H-azepine-1-sulfonamide: Sulfonamide group could introduce different pharmacological properties.
Uniqueness
N-(3-(2-Furanyl)-5-isoxazolyl)hexahydro-1H-azepine-1-acetamide monohydrochloride’s unique combination of ring structures and functional groups makes it a versatile compound with potential applications across various fields. Its specific properties, such as solubility, stability, and reactivity, distinguish it from similar compounds and make it a valuable subject for further research.
Properties
CAS No. |
37853-39-7 |
|---|---|
Molecular Formula |
C15H20ClN3O3 |
Molecular Weight |
325.79 g/mol |
IUPAC Name |
2-(azepan-1-yl)-N-[3-(furan-2-yl)-1,2-oxazol-5-yl]acetamide;hydrochloride |
InChI |
InChI=1S/C15H19N3O3.ClH/c19-14(11-18-7-3-1-2-4-8-18)16-15-10-12(17-21-15)13-6-5-9-20-13;/h5-6,9-10H,1-4,7-8,11H2,(H,16,19);1H |
InChI Key |
UWUCFYRAISRPHU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)CC(=O)NC2=CC(=NO2)C3=CC=CO3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



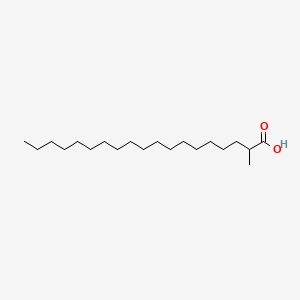
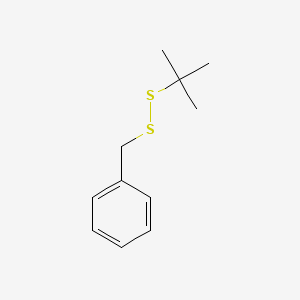
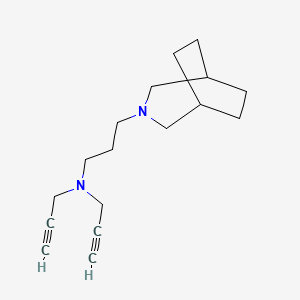
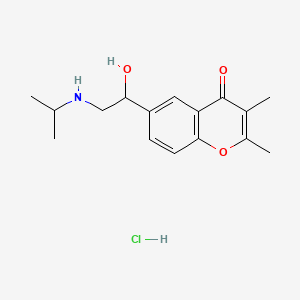
![Benzoic acid, 4-[2-(2,4-diamino-6-pteridinyl)ethyl]-](/img/structure/B14675440.png)
